4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
Description
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-12-17(19-11-15-7-3-4-8-18(15)23-19)16-9-13-5-1-2-6-14(13)10-20(16)24-21/h3-4,7-12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKOZWRORAWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can yield the desired benzofuran derivative . Another approach involves the Mannich reaction of 3-acetyl-2H-chromen-2-one with aromatic aldehydes and amines in the presence of ceric ammonium nitrate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of a high-speed ball mill mixer at room temperature, avoiding harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran or chromenone rings, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzofuran and chromenone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in treating skin diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as glucosamine-6-phosphate synthase, by binding to their active sites . This interaction can lead to the disruption of essential biological processes in microbial cells, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1.
Table 1. Comparison of Structural and Physicochemical Properties
Key Observations :
- Core Structure: The target compound’s fused cyclohexane-coumarin system distinguishes it from simpler chromenones (e.g., ) and heterocyclic cores like pyrimidines (e.g., ).
- Melting Points : The cyclohexane ring in the target compound may reduce melting points compared to planar aromatic systems (e.g., 272–273°C for ).
- Substituent Effects : Electron-withdrawing groups (e.g., thiol in ) increase polarity, while cationic pyridinium moieties (e.g., ) enhance water solubility but may limit membrane permeability.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s lactone (C=O stretch ~1700 cm⁻¹) and benzofuran (C-O-C ~1250 cm⁻¹) groups align with coumarin derivatives . In contrast, pyrimidine analogs (e.g., ) show C=N stretches near 1620–1655 cm⁻¹ .
- NMR: The cyclohexane protons in the target compound would resonate upfield (δ 1.0–2.5 ppm), differing from aromatic protons in benzo[h]chromenones (δ 7.0–8.5 ppm) . Pyrimidine derivatives exhibit distinct pyrimidine-H signals (e.g., δ 8.54 ppm in ).
Biological Activity
The compound 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes both benzofuran and chromene moieties. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. The compound has been evaluated against various bacterial strains, demonstrating significant activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzofuran derivatives range from 0.5 mg/mL to 1 mg/mL against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
- Specific derivatives have shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than 10 μg/mL .
Antitumor Activity
The potential antitumor effects of this compound have also been investigated:
- In vitro studies indicate that certain benzofuran derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from benzofuran have shown IC50 values indicating effective inhibition of cell proliferation in cancer cells .
- The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran ring can enhance antitumor efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that benzofuran derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Antimicrobial Evaluation : A study synthesized several benzofuran derivatives and tested their antimicrobial activity using the microdilution method. The results indicated that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results demonstrated that some compounds exhibited significant growth inhibition compared to control treatments .
Data Summary
| Biological Activity | MIC Values (mg/mL) | IC50 Values (µM) | Target Organisms |
|---|---|---|---|
| Antimicrobial | 0.5 - 1 | - | S. aureus, E. coli |
| Antitumor | - | <10 | Various cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 4-(1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one?
The synthesis typically involves multi-step organic reactions , including:
- Condensation reactions between benzofuran derivatives and chromenone precursors under acidic or basic conditions (e.g., HCl or KOH catalysis) .
- Cyclization steps to form the fused cyclohexa[g]chromen-2-one core, often requiring reflux in polar aprotic solvents (e.g., DMF or ethanol) .
Example Protocol (adapted from similar chromenone derivatives):
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzofuran activation | 5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde, H2SO4 (cat.) | 65–70 |
| 2 | Chromenone coupling | Chromenone precursor, KOH/ethanol, 80°C, 12h | 50–55 |
| 3 | Cyclohexane ring closure | DMF, NaH, 100°C, 6h | 30–35 |
Key Challenges : Low yields in cyclization steps due to steric hindrance from the fused benzofuran moiety .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm substituent positions and ring fusion patterns. For example, the benzofuran proton signals appear at δ 6.8–7.5 ppm, while chromenone carbonyl carbons resonate at ~160–165 ppm .
- X-ray crystallography : To resolve conformational ambiguities in the fused cyclohexa[g]chromen system (e.g., envelope vs. chair conformations) .
- IR spectroscopy : Detection of chromenone C=O stretching at ~1705 cm⁻¹ and benzofuran C-O-C vibrations at ~1220 cm⁻¹ .
Data Discrepancy Example : In some analogs, computational models (DFT) predict a planar chromenone ring, but crystallography reveals puckering (Q = 0.4973 Å) due to steric strain .
Q. What preliminary biological screening assays are recommended?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC50 values compared to ascorbic acid) .
- Anti-inflammatory potential : COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages .
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Caution : False positives in antimicrobial assays may arise from compound aggregation; use detergent controls (e.g., 0.01% Triton X-100) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Key SAR insights from analogs:
- Benzofuran substitution : Fluorine or methyl groups at the 5-position enhance metabolic stability but reduce solubility .
- Chromenone modifications : Electron-withdrawing groups (e.g., Cl) at C-6 improve COX-2 selectivity by 1.5-fold .
- Cyclohexane ring saturation : Partial unsaturation (e.g., 7H→6H) increases membrane permeability (logP shift from 2.1 to 2.8) .
Q. Table: Biological Activity vs. Substituents
| Substituent (Position) | Antioxidant IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|
| -F (5-benzofuran) | 12.3 ± 0.5 | 78 ± 3 |
| -Cl (6-chromenone) | 18.9 ± 1.1 | 85 ± 2 |
| -OCH3 (8-chromenone) | 22.4 ± 0.8 | 62 ± 4 |
Q. How should researchers address contradictions in reported biological data?
Common sources of discrepancies and solutions:
- Assay variability : Normalize data to internal controls (e.g., % inhibition relative to known inhibitors) .
- Solubility artifacts : Use co-solvents (e.g., DMSO ≤ 0.1%) and confirm compound stability via HPLC .
- Cell line differences : Compare results across multiple models (e.g., primary vs. immortalized cells) .
Case Study : A chromenone analog showed 90% inhibition in HeLa cells but only 40% in MCF-7 due to differential expression of efflux transporters .
Q. What advanced analytical methods resolve stereochemical uncertainties?
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in non-crystalline samples .
- NOESY NMR : Identifies spatial proximity between benzofuran protons and cyclohexane methyl groups .
- Time-resolved fluorescence : Detects conformational changes in solution (e.g., chromenone ring puckering) .
Example : X-ray data for a related compound (2-(4-chlorophenyl)-6-methoxychroman-4-one) confirmed an S-configuration at C7, critical for docking studies .
Q. How can computational modeling enhance mechanistic understanding?
- Molecular docking : Predict binding to targets like COX-2 (PDB ID: 5KIR) or Keap1-Nrf2 .
- MD simulations : Assess stability of the benzofuran-chromenone interaction in lipid bilayers (>100 ns trajectories) .
- ADMET prediction : Use SwissADME to optimize logP (target: 2.0–3.5) and mitigate CYP3A4 inhibition .
Key Finding : A methyl group at the benzofuran 3-position reduces hERG channel binding (ΔG = −9.2 kcal/mol → −7.8 kcal/mol), lowering cardiac toxicity risk .
Q. What strategies improve yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces cyclization time from 6h to 30 min (yield increase: 30% → 45%) .
- Flow chemistry : Minimizes side reactions in condensation steps (purity >98% vs. 92% batch) .
- Catalyst optimization : Switch from H2SO4 to Amberlyst-15 for recyclability and reduced waste .
Note : Pilot-scale runs require strict control of exotherms in benzofuran activation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
